BenchChemオンラインストアへようこそ!

Cyclic Arg-Gly-Asp-D-Tyr-Lys

Integrin αvβ3 Binding Affinity Radiopharmacy

Select c(RGDyK) for its 20 nM IC50, superior metabolic stability from the D-Tyr residue, and reliable Lysine conjugation handle. Ideal for building high-affinity multimeric probes or targeted drug delivery systems. Avoid linear RGD analogs due to 20-fold lower binding and serum instability.

Molecular Formula C31H43F6N9O12
Molecular Weight 847.7 g/mol
Cat. No. B1139501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic Arg-Gly-Asp-D-Tyr-Lys
SynonymsCyclo(RGDyK) trifluoroacetate; Cyclo(L-​arginylglycyl-​L-​α-​aspartyl-​D-​tyrosyl-​L-​lysyl)​, 2,​2,​2-​trifluoroacetate; 
Molecular FormulaC31H43F6N9O12
Molecular Weight847.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1
InChIKeyCDDUWKKOPQABPG-TVSMIREGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Cyclic Arg-Gly-Asp-D-Tyr-Lys (c(RGDyK)): A Foundational Cyclic RGD Peptide for Integrin αvβ3 Targeting in Preclinical Research


Cyclo(Arg-Gly-Asp-D-Tyr-Lys), commonly abbreviated as c(RGDyK) or Cyclo(RGDyK), is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif, which confers high-affinity binding to integrin αvβ3, a transmembrane receptor overexpressed on angiogenic endothelial cells and various tumor types [1]. This compound is distinguished by its D-Tyrosine residue and Lysine conjugation handle, which together enhance its proteolytic stability and enable versatile functionalization for imaging and therapeutic applications . c(RGDyK) serves as a critical monomeric building block for constructing multimeric RGD probes and targeted drug delivery systems, making it a cornerstone reagent in the fields of molecular imaging, radiopharmacy, and oncology research [2].

Why Linear RGD and Alternative Cyclic Analogs Cannot Substitute for c(RGDyK) in Targeted Delivery and Imaging Applications


Substitution of c(RGDyK) with a linear RGD peptide or a different cyclic analog like c(RGDfK) is not recommended due to marked differences in target binding affinity, in vivo stability, and pharmacokinetic profile. Linear RGD peptides exhibit a 20-fold lower binding affinity and are rapidly degraded by serum proteases, rendering them unsuitable for most in vivo applications [1]. While c(RGDfK) offers comparable in vitro binding, the D-Tyr residue in c(RGDyK) confers superior metabolic stability and a distinct biodistribution pattern, leading to higher tumor-to-background ratios in PET imaging [2]. Furthermore, the Lysine residue in c(RGDyK) provides a critical, high-yield site for conjugation to chelators, fluorophores, or drug payloads without compromising integrin binding, a feature that is not uniformly retained across all RGD analogs [3]. These quantifiable differences underscore the necessity of selecting c(RGDyK) for research where predictable in vivo performance and reliable conjugation chemistry are paramount.

c(RGDyK) Performance Benchmarks: Head-to-Head Quantitative Comparisons for Integrin αvβ3 Targeting and Pharmacokinetics


c(RGDyK) Achieves an IC50 of 20 nM for αvβ3 Integrin, Marking a Defined Potency Threshold for Monomeric RGD Ligands

c(RGDyK) demonstrates a potent and selective binding affinity for the αvβ3 integrin, with an IC50 of 20 nM . This potency is a critical benchmark that distinguishes it from less active RGD peptides and defines the baseline affinity required for effective tumor targeting in vivo. It also exhibits high selectivity over the related αvβ5 (IC50 = 4,000 nM) and αIIbβ3 (IC50 = 3,000 nM) integrins .

Integrin αvβ3 Binding Affinity Radiopharmacy

Multimerization of c(RGDyK) into Dimers and Tetramers Increases αvβ3 Binding Affinity by Up to 19-Fold

While c(RGDyK) is a potent monomer, its utility is further enhanced by its ability to be multimerized. A direct in vitro competitive binding assay compared the affinity of c(RGDyK) monomer (IC50 = 85.9 nM) to a c(RGDyK)-derived dimer (IC50 = 9.5 nM) and a tetramer (IC50 = 4.5 nM) [1]. This demonstrates a 9-fold and 19-fold increase in affinity due to multivalency, respectively.

Multivalency Integrin αvβ3 Tracer Design

c(RGDyK)-Based Dimeric PET Tracers Exhibit 1.5-Fold Higher Tumor Uptake Than Corresponding Monomers In Vivo

The in vivo performance of c(RGDyK) is significantly improved through dimerization. A study comparing 18F-labeled monomeric and dimeric c(RGDyK) showed that the dimeric tracer 18F-FB-E[c(RGDyK)]2 achieved more than 1.5 times higher tumor uptake in the same animal model compared to the monomeric tracer 18F-FB-c(RGDyK) [1].

PET Imaging Tumor Uptake Pharmacokinetics

c(RGDyK) Dimer Demonstrates Superior Tumor Uptake and Liver Clearance Compared to c(RGDfK) Dimer in Orthotopic Breast Cancer Model

A direct comparison of two dimeric RGD peptides labeled with 64Cu revealed that the c(RGDyK)-based dimer, 64Cu-DOTA-E[c(RGDyK)]2, exhibited significantly higher activity accumulation in tumors and lower liver uptake than its c(RGDfK) analog, 64Cu-DOTA-E[c(RGDfK)]2, at early time points [1].

Biodistribution PET Tracer Comparison Tumor Targeting

Optimized Cy5 Conjugation to c(RGDyK) Achieves a 13.2 Tumor-to-Background Ratio, Outperforming Cy3 and Cy7 Analogs by 2.3- to 2.8-Fold

The choice of fluorescent dye conjugated to c(RGDyK) profoundly affects its pharmacokinetics. A study comparing Cy3, Cy5, and Cy7 conjugates of c(RGDyK) found that the Cy5-conjugated tracer achieved the highest tumor-to-background ratio of 13.2 ± 1.7, significantly outperforming its Cy3 (5.7 ± 0.7) and Cy7 (4.7 ± 0.7) counterparts [1].

Fluorescence-Guided Surgery Contrast-to-Noise Ratio Dye Conjugation

PEGylation of c(RGDyK) Improves In Vivo Pharmacokinetics by Accelerating Blood Clearance and Reducing Kidney Uptake

Modification of c(RGDyK) with a 2 kDa methoxy-PEG (mPEG) polymer significantly alters its in vivo behavior. Compared to the unmodified 125I-c(RGDyK) analog, the PEGylated peptide demonstrated faster blood clearance, lower kidney uptake, and prolonged tumor retention [1].

Pharmacokinetics PEGylation Tumor Retention

c(RGDyK) Procurement and Application Guide: From Monomeric Benchmarking to Advanced Multimeric Probe Development


Establishing a Basal Integrin αvβ3 Binding Standard for In Vitro Assays

For researchers establishing new integrin αvβ3 binding assays or screening novel compounds, c(RGDyK) serves as an ideal reference standard due to its well-defined and highly reproducible IC50 of 20 nM . Its high selectivity for αvβ3 over αvβ5 and αIIbβ3 ensures that experimental results are attributable to specific target engagement. Procurement of c(RGDyK) in this context provides a consistent benchmark against which the potency and selectivity of new chemical entities can be rigorously evaluated.

Synthesis of High-Affinity Dimeric and Tetrameric Imaging Probes for PET and SPECT

Teams developing advanced molecular imaging agents can leverage c(RGDyK) as a monomeric building block to construct multimeric probes. Evidence shows that dimerization and tetramerization of c(RGDyK) increase binding affinity to integrin αvβ3 by 9-fold and 19-fold, respectively, compared to the monomer [1]. This polyvalency effect directly translates into a >1.5-fold increase in tumor uptake in vivo for dimeric PET tracers [2], enabling the generation of radiotracers with superior imaging contrast and sensitivity.

Developing Optimized Fluorescent Tracers for Intraoperative Image-Guided Surgery

c(RGDyK) is a preferred scaffold for creating tumor-targeted fluorescent dyes. Its Lysine residue allows for site-specific conjugation to fluorophores like Cy5. A validated construct, DTPA-Cy5-c(RGDyK), has been shown to achieve a superior tumor-to-background ratio of 13.2, which is 2.3-fold higher than its Cy3 analog [3]. This quantitative evidence supports the selection of c(RGDyK) for developing next-generation fluorescent tracers aimed at improving the precision of surgical tumor resection.

Enhancing In Vivo Pharmacokinetics of Peptide Therapeutics via PEGylation

For projects where a prolonged circulation half-life and reduced renal accumulation are required, c(RGDyK) provides a tunable platform. Data demonstrates that PEGylation of c(RGDyK) with a 2 kDa mPEG polymer results in faster blood clearance, lower kidney uptake, and prolonged tumor retention compared to the unmodified peptide [4]. This approach is directly applicable to the development of peptide-drug conjugates or targeted radiotherapeutics where optimized biodistribution is essential for both efficacy and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclic Arg-Gly-Asp-D-Tyr-Lys

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.